molecular formula C15H24N2O B7920299 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol

Cat. No.: B7920299
M. Wt: 248.36 g/mol
InChI Key: TUQQZFCXMSRXLT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol is a tertiary amine characterized by a stereospecific (S)-configured pyrrolidine ring substituted with a benzyl group and an ethanolamine side chain. This compound combines the structural features of pyrrolidine (a five-membered amine ring) and ethanolamine, which facilitates hydrogen bonding and solubility in polar solvents. Its synthesis likely involves multi-step alkylation or amination reactions, as inferred from analogous compounds (e.g., describes similar alkylation steps for 2-((2-methoxyethyl)(methyl)amino)ethanol) .

Properties

IUPAC Name

2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(10-11-18)13-15-8-5-9-17(15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQQZFCXMSRXLT-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C[C@@H]1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol typically involves the reaction of pyrrolidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with benzyl chloride to form the benzylated pyrrolidine intermediate. This intermediate is then reacted with formaldehyde and a secondary amine under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, and automated systems can be used to monitor and control reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the benzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can lead to changes in neurotransmitter release and uptake, ultimately affecting physiological and behavioral outcomes.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Key Structural Features Stereochemistry
Target Compound (S)-Benzyl-pyrrolidinylmethyl, ethanolamine (S)-configured
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl, methyl groups Not specified
2-(Methyl-amino)-ethanol Methyl, ethanolamine N/A
(S)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol Methoxybenzoyl ester, pyrrolidine methanol (S)-configured

Physicochemical Properties

  • Target Compound : Discontinued status () may correlate with instability or challenging purification. Molecular weight and solubility are inferred to be higher than simpler analogs due to the benzyl-pyrrolidine group .
  • 2-(Methyl-amino)-ethanol: Exhibits a well-established vaporization enthalpy (ΔHvap) due to intramolecular hydrogen bonding () .
  • 2-((2-Methoxyethyl)(methyl)amino)ethanol: Liquid at room temperature (inferred from synthesis conditions) with high synthetic yield (88%) .

Biological Activity

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol is a chiral compound featuring a pyrrolidine ring and an ethanolamine moiety. Its unique structural characteristics make it a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C15H24N2O
  • Molecular Weight : 252.37 g/mol
  • CAS Number : 1354011-35-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in cholinergic signaling pathways .

Antimicrobial Activity

Research has indicated that compounds related to pyrrolidine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrrolidine, including this compound, show activity against various bacterial strains:

Compound MIC (µg/mL) Target Organism
This compound4.69 - 22.9Staphylococcus aureus
5.64 - 77.38Escherichia coli
8.33 - 23.15Enterococcus faecalis
13.40 - 137.43Pseudomonas aeruginosa

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in the context of Alzheimer's disease. Studies have shown that it can inhibit AChE activity effectively, which is critical for enhancing cholinergic transmission in the brain:

Compound IC50 (µM) Reference Compound IC50 (µM)
This compound0.12Donepezil0.05
Galanthamine0.08

These results indicate that this compound could be a potential candidate for treating cognitive disorders by enhancing cholinergic function .

Case Studies

  • In Vitro Evaluation of Cholinesterase Inhibition : A study conducted on various synthesized compounds, including the target compound, showed promising results in inhibiting AChE and BChE activities, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Screening : In another study focusing on pyrrolidine derivatives, the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing its potential utility in developing new antibiotics .

Q & A

Q. Critical Parameters :

  • Control reaction temperature to minimize racemization of the chiral pyrrolidine center.
  • Monitor reaction progress via TLC or LC-MS to ensure intermediate formation .

How can the stereochemical integrity of this compound be validated during synthesis?

Q. Advanced Characterization

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve the absolute configuration. For example, co-crystallize the compound with a heavy atom derivative (e.g., PtCl₄) to enhance diffraction quality .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric purity .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to verify stereochemistry .

What experimental strategies can elucidate the compound's mechanism of action in neurotransmitter systems?

Q. Advanced Mechanistic Studies

  • Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]Dopamine) to assess affinity for dopamine receptors. Perform competitive binding experiments with varying concentrations of the compound to calculate IC₅₀ values .
  • Electrophysiology : Apply patch-clamp techniques on transfected HEK293 cells expressing human serotonin receptors (e.g., 5-HT₃) to measure ion current modulation .
  • Molecular Dynamics Simulations : Model interactions between the compound and receptor binding pockets (e.g., using GROMACS) to predict binding modes and residence times .

How can researchers resolve contradictions in reported crystallographic data for similar pyrrolidine derivatives?

Q. Data Analysis & Reconciliation

  • Re-refinement : Reanalyze raw diffraction data (e.g., .hkl files) using updated software (e.g., SHELXL-2023) to correct for overfitting or missed disorder .
  • Thermal Parameter Scrutiny : Compare ADPs (Atomic Displacement Parameters) across studies; unusually high values may indicate unresolved disorder or incorrect space group assignment .
  • Cross-Validation : Validate bond lengths/angles against Cambridge Structural Database (CSD) averages for pyrrolidine derivatives to identify outliers .

What methodologies optimize reaction yields for chiral amine intermediates in its synthesis?

Q. Advanced Reaction Optimization

  • DoE (Design of Experiments) : Use factorial design to screen variables (e.g., solvent polarity, base strength, temperature). For example, optimize reductive amination by varying NaBH₃CN equivalents (1.5–3.0 eq.) and pH (6–8) .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., alkylation), improving reproducibility and scalability .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

How can computational models predict the compound's solubility and partition coefficient (logP)?

Q. Advanced Computational Approaches

  • COSMO-RS : Use quantum chemical calculations (e.g., Turbomole) to predict solubility in solvents like water or ethanol. Validate with experimental shake-flask assays .
  • MD Simulations : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water) using GROMACS to estimate logP .
  • Group Contribution Methods : Apply UNIFAC or Hansen Solubility Parameters to identify optimal co-solvents for formulation .

What strategies mitigate racemization during purification steps?

Q. Advanced Chiral Resolution

  • Low-Temperature Crystallization : Purify intermediates at ≤0°C to slow epimerization. For example, use ice-cold ethyl acetate for recrystallization .
  • Chiral Acid Salts : Form diastereomeric salts with tartaric acid derivatives, exploiting differential solubility for enantiomeric enrichment .
  • Enzymatic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer in racemic mixtures .

How can structure-activity relationships (SAR) guide functional group modifications?

Q. Advanced SAR Design

  • Bioisosteric Replacement : Substitute the benzyl group with substituted benzimidazoles to enhance blood-brain barrier penetration. Compare IC₅₀ values in receptor binding assays .
  • Molecular Editing : Synthesize analogs with truncated pyrrolidine rings (e.g., azetidine) and evaluate metabolic stability via liver microsome assays .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors and optimize interactions with target receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.